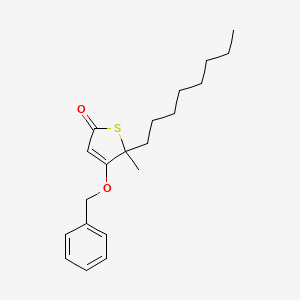
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group, a methyl group, and an octyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzyloxy, methyl, and octyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiophene ring.
Applications De Recherche Scientifique
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the development of materials with specific properties, such as conductive polymers or organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with DNA replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one include other substituted thiophenes, such as:
- 4-(Methoxy)-5-methyl-5-octylthiophen-2(5H)-one
- 4-(Ethoxy)-5-methyl-5-octylthiophen-2(5H)-one
- 4-(Benzyloxy)-5-ethyl-5-octylthiophen-2(5H)-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which can impart unique chemical and physical properties. This uniqueness can make it particularly valuable for certain applications, such as in the development of specialized materials or as a specific probe in biochemical research.
Propriétés
Numéro CAS |
646517-75-1 |
|---|---|
Formule moléculaire |
C20H28O2S |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
5-methyl-5-octyl-4-phenylmethoxythiophen-2-one |
InChI |
InChI=1S/C20H28O2S/c1-3-4-5-6-7-11-14-20(2)18(15-19(21)23-20)22-16-17-12-9-8-10-13-17/h8-10,12-13,15H,3-7,11,14,16H2,1-2H3 |
Clé InChI |
RPMAYEUMVKMUOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C(=CC(=O)S1)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















